Ethanimidamide, N,N-dimethyl-N'-pentyl-

Description

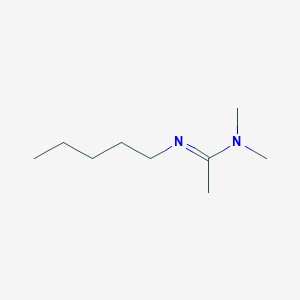

Ethanimidamide derivatives are a class of organic compounds characterized by an amidine core (N–C=N) with varying substituents on the nitrogen atoms. The compound Ethanimidamide, N,N-dimethyl-N'-pentyl- features a dimethylamino group (–N(CH₃)₂) at the N-position and a pentyl chain (–C₅H₁₁) at the N'-position. This structural configuration imparts distinct physicochemical properties, such as enhanced lipophilicity due to the alkyl chain, which influences solubility, bioavailability, and interaction with biological targets. Amidines are widely studied for their roles as enzyme inhibitors, agrochemicals, and intermediates in organic synthesis .

For example, substituents like aromatic rings or electron-withdrawing groups significantly alter reactivity and biological activity .

Properties

CAS No. |

94793-24-5 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N,N-dimethyl-N'-pentylethanimidamide |

InChI |

InChI=1S/C9H20N2/c1-5-6-7-8-10-9(2)11(3)4/h5-8H2,1-4H3 |

InChI Key |

KQJFUMGHXAYUJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN=C(C)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N,N-dimethyl-N'-pentyl-ethanimidamide and analogous compounds:

Table 1: Structural and Functional Comparison of Ethanimidamide Derivatives

Key Observations:

Substituent Effects on Reactivity: Alkyl Chains (e.g., pentyl): Increase hydrophobicity, making the compound suitable for lipid membrane penetration. This contrasts with N,N-dimethyl-N'-(4-nitrophenyl)-ethanimidamide, where the nitro group introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic reactions . Aromatic vs.

Enzyme Inhibition: Ethanimidamide derivatives like 1400W (N-([3-(aminomethyl)phenyl]methyl)-ethanimidamide) are potent inducible nitric oxide synthase (iNOS) inhibitors, highlighting the role of amidine groups in targeting enzymes .

Physicochemical Properties :

- Vaporization Enthalpy : The trifluoromethyl-substituted ethanimidamide in has a vaporization enthalpy of 40.4 kJ/mol, indicating stability under high-temperature conditions. The pentyl derivative likely has higher volatility than aromatic analogs due to its alkyl chain .

- Solubility : Urea derivatives like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) share similar N,N-dimethyl groups but replace the amidine with a urea moiety, resulting in higher polarity and water solubility .

Functional Analogs Beyond Amidines:

- The urea group (–NH–CO–NH–) provides hydrogen-bonding capability, enhancing soil adsorption in herbicidal applications .

- Methanimidamides (e.g., N'-(2,5-dimethylphenyl)-N,N-dimethyl-methanimidamide): These feature a shorter carbon backbone (C1 vs.

Preparation Methods

Reaction Mechanism and Conditions

A nitrile substrate, such as cyanomethyl dimethylamine, reacts with pentylmagnesium bromide in anhydrous diethyl ether under nitrogen atmosphere. The Grignard reagent attacks the electrophilic nitrile carbon, forming an imine intermediate. Subsequent hydrolysis with aqueous ammonium chloride yields the primary amine, which undergoes condensation with dimethylamine in the presence of HCl to furnish the amidine.

Key Parameters :

Yield Optimization

Yields depend critically on the purity of the nitrile starting material and exclusion of moisture. In analogous syntheses, yields of 72–76% are achievable when using iodine-activated magnesium turnings and stoichiometric excess (1.2–1.5 eq) of Grignard reagent.

Reductive Amination of Ketone Precursors

Reductive amination offers a one-pot route to N,N-dimethyl-N'-pentyl ethanimidamide by combining a ketone precursor with dimethylamine and pentylamine under hydrogenation conditions. This method mirrors the hydrogenation of formaldehyde cyanhydrin to N-dimethylethanolamine.

Catalytic Hydrogenation Protocol

A ketone such as 3-pentanone is reacted with dimethylamine and pentylamine in methanol under 50–70 bar H₂ pressure. Nickel or cobalt catalysts (10–15 wt%) facilitate imine formation and subsequent reduction to the amidine.

Representative Conditions :

-

Temperature : 90–110°C for 3–5 hours.

-

Yield : 68–72% in batch reactors, with higher yields (≥80%) achievable in continuous flow systems.

Pinner Reaction for Direct Amidination

The Pinner reaction enables direct conversion of nitriles to amidines via acid-catalyzed condensation with alcohols and amines. For N,N-dimethyl-N'-pentyl ethanimidamide, this method employs ethanol as the solvent and HCl as the catalyst.

Stepwise Synthesis

-

Imino Ester Formation : Ethanenitrile reacts with anhydrous ethanol and HCl gas at 0°C to form the imino ether hydrochloride.

-

Amine Condensation : The intermediate reacts with dimethylamine and pentylamine in dichloromethane at 25°C, yielding the target amidine after neutralization.

Advantages :

-

Avoids moisture-sensitive Grignard reagents.

-

Scalable to multi-kilogram batches with minimal purification.

Alkylation of Preformed Ethanimidamide

Post-synthetic alkylation provides a modular route to install the N'-pentyl group. Starting with N,N-dimethyl ethanimidamide, pentylation is achieved using pentyl bromide under phase-transfer conditions.

Phase-Transfer Catalysis

-

Reagents : Pentyl bromide (1.1 eq), tetrabutylammonium bromide (5 mol%), 50% NaOH aqueous solution.

-

Conditions : Toluene/water biphasic system, 80°C for 8–12 hours.

-

Yield : 65–70%, with byproduct formation (dialkylated species) minimized by controlled bromide addition.

Microwave-Assisted Solventless Synthesis

Emerging techniques utilize microwave irradiation to accelerate amidine formation without solvents, reducing reaction times from hours to minutes.

Q & A

Q. What are the recommended synthetic routes for Ethanimidamide, N,N-dimethyl-N'-pentyl-, and how can purity be optimized during synthesis?

A two-step approach is typically employed:

Nucleophilic substitution : React pentylamine with a dimethylated ethanimidamide precursor (e.g., N,N-dimethylchloroethanimidamide) under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of Ethanimidamide derivatives be systematically performed?

- Nuclear Magnetic Resonance (NMR) : Assign peaks using and NMR. For dimethyl groups, expect singlets at δ 2.6–3.2 ppm in NMR. The pentyl chain will show characteristic methylene/methyl signals (δ 0.8–1.6 ppm) .

- Mass Spectrometry (MS) : Use high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion peaks. For example, the molecular ion [M+H] for CHN should match m/z 170.142 .

- Elemental Analysis : Validate C, H, and N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., solvent-dependent NMR shifts) be resolved for Ethanimidamide derivatives?

Contradictions often arise from solvent polarity effects on intramolecular charge transfer (ICT) states. For example:

Q. What computational strategies are effective for studying the electronic properties of Ethanimidamide derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and charge distribution. Ethanimidamides often exhibit low-energy LUMO levels due to electron-withdrawing groups, enhancing reactivity .

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict solubility and aggregation behavior. Use Amber force fields for organic solvents .

Q. How can researchers address discrepancies in biological activity data for Ethanimidamide derivatives?

- Dose-response profiling : Conduct assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Metabolic stability tests : Use liver microsomes (human/rat) to assess if inconsistent activity stems from rapid degradation .

- Control for solvent artifacts : Ensure DMSO concentrations are ≤0.1% in cellular assays to avoid false positives/negatives .

Q. What experimental designs are optimal for probing the stability of Ethanimidamide derivatives under varying conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 150–200°C for solid derivatives) .

- pH stability studies : Incubate compounds in buffers (pH 2–12) for 24–72 hours and monitor degradation via HPLC .

- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Data Interpretation and Validation

Q. How should researchers validate conflicting results in synthetic yields across laboratories?

- Standardize reagents : Source amines and solvents from the same supplier (e.g., Sigma-Aldrich) to minimize variability .

- Reproduce under inert conditions : Use Schlenk lines for moisture-sensitive steps to rule out atmospheric interference .

- Cross-lab validation : Share aliquots of intermediates for independent replication .

Q. What methodologies can elucidate the role of N,N-dimethyl and N'-pentyl substituents in modulating biological activity?

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying alkyl chain lengths (C3–C8) and dimethyl vs. diethyl groups.

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- Free-Wilson analysis : Quantify substituent contributions to activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.